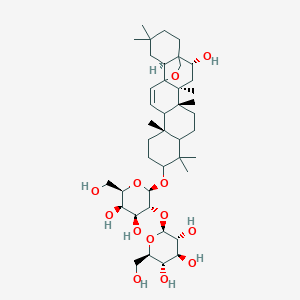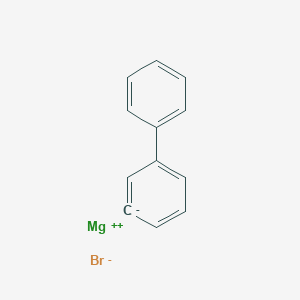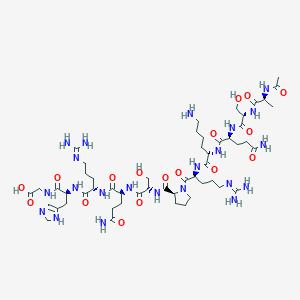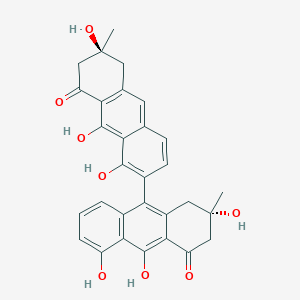
Mifepristone methochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RU 486 Methochloride involves several steps, starting from the basic steroid structure. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate these substitutions .
Industrial Production Methods
Industrial production of RU 486 Methochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification . The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
RU 486 Methochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylaminophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various metabolites that retain some of the biological activity of the parent compound . These metabolites are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
RU 486 Methochloride has a wide range of scientific research applications:
Mecanismo De Acción
RU 486 Methochloride exerts its effects by binding to progesterone receptors, thereby blocking the action of progesterone . This leads to the degeneration of the endometrial lining, cervical softening, and increased uterine contractions . The compound also interacts with glucocorticoid receptors, inhibiting their activity and contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
RU 486 Methochloride is unique in its dual action as both an antiprogestogen and antiglucocorticoid . Similar compounds include:
Onapristone: Another antiprogestogen with similar applications but different pharmacokinetic properties.
Ulipristal acetate: Used for emergency contraception and has a different mechanism of action.
Levonorgestrel: A progestin used in various contraceptive methods but lacks the antiglucocorticoid activity.
RU 486 Methochloride stands out due to its high binding affinity and unique receptor interactions, making it a valuable compound in both clinical and research settings .
Propiedades
Número CAS |
109345-60-0 |
|---|---|
Fórmula molecular |
C30H38ClNO2 |
Peso molecular |
480.1 g/mol |
Nombre IUPAC |
[4-[(11R,13S,17R)-17-hydroxy-13-methyl-3-oxo-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C30H38NO2.ClH/c1-6-16-30(33)17-15-27-25-13-9-21-18-23(32)12-14-24(21)28(25)26(19-29(27,30)2)20-7-10-22(11-8-20)31(3,4)5;/h7-8,10-11,18,25-27,33H,9,12-15,17,19H2,1-5H3;1H/q+1;/p-1/t25?,26-,27?,29+,30-;/m1./s1 |
Clave InChI |
BOYVMWBEQCZPAM-YHBHNODXSA-M |
SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-] |
SMILES isomérico |
CC#C[C@]1(CCC2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-] |
SMILES canónico |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-] |
Sinónimos |
mifepristone methochloride RU 486 methochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![triethyl-[2-hydroxy-3-[3-[2-hydroxy-3-(triethylazaniumyl)propoxy]phenoxy]propyl]azanium;diiodide](/img/structure/B34944.png)

